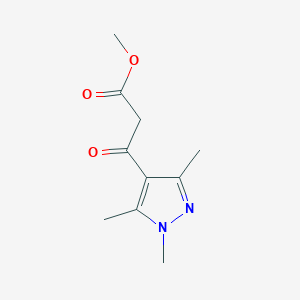

methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-oxo-3-(1,3,5-trimethylpyrazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-6-10(7(2)12(3)11-6)8(13)5-9(14)15-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAGZENBCKNLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541359-51-6 | |

| Record name | methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation of Hydrazines with β-Dicarbonyl Compounds

One classical and widely used approach to prepare pyrazole derivatives, including methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate, is the cyclocondensation reaction of substituted hydrazines with β-dicarbonyl compounds or their equivalents.

Methodology : A substituted hydrazine (e.g., 1,3,5-trimethyl-1H-pyrazole precursor hydrazine) is reacted with an appropriate β-ketoester (such as methyl acetoacetate or analogs) under reflux conditions in ethanol or other suitable solvents. This reaction leads to cyclization and formation of the pyrazole ring bearing the β-ketoester substituent at the 4-position of the pyrazole ring.

Regioselectivity : The reaction can yield regioisomers depending on the substitution pattern of the hydrazine and the β-dicarbonyl compound. However, the use of 1,3,5-trimethylhydrazine derivatives tends to favor formation of the 4-substituted pyrazole regioisomer due to steric and electronic effects.

Yields and Purity : Reported yields for similar pyrazole derivatives prepared by this method range from 70% to 90%, with purification typically performed by recrystallization or column chromatography.

One-Pot Cycloaddition Using Diazo Compounds and Alkynes

An alternative modern synthetic route involves 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes catalyzed by Lewis acids.

Methodology : Ethyl or methyl diazoacetate reacts with a suitable alkyne bearing the pyrazole substituent under mild conditions in the presence of catalysts such as zinc triflate. This reaction proceeds via a 1,3-dipolar cycloaddition to form pyrazole-5-carboxylate derivatives, which can be further functionalized to the target methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate.

Advantages : This method offers high regioselectivity, good yields (up to 89%), and mild reaction conditions, making it attractive for complex pyrazole synthesis.

Functional Group Transformations on Preformed Pyrazole Rings

Starting from commercially available or previously synthesized 1,3,5-trimethylpyrazole, the β-ketoester moiety can be introduced via acylation or alkylation.

Methodology : The pyrazole ring is first lithiated or metalated at the 4-position, followed by reaction with an electrophilic ester or ketoester derivative such as methyl chloroacetate or methyl acetoacetate under controlled conditions.

Notes : This method requires careful control of reaction conditions to avoid over-alkylation or side reactions. It is often used when the pyrazole ring is stable and available in pure form.

Chemoselective Michael Addition and Alkylation Approaches

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation of hydrazines with β-ketoesters | 1,3,5-trimethylhydrazine + methyl acetoacetate | Reflux in ethanol, 4–12 h | 70–90 | Simple, classical, scalable | Possible regioisomer mixtures |

| 1,3-Dipolar cycloaddition of diazocarbonyls and alkynes | Methyl diazoacetate + alkyne derivative | Lewis acid catalyst, mild temp | ~89 | High regioselectivity, mild conditions | Requires catalyst and alkyne |

| Metalation and electrophilic substitution on pyrazole | 1,3,5-trimethylpyrazole + methyl chloroacetate | Low temp, inert atmosphere | 60–80 | Direct functionalization | Sensitive to reaction conditions |

| Michael addition of pyrazole to acrylates | 1,3,5-trimethylpyrazole + methyl acrylate | Base catalysis, room temp to reflux | 60–85 | Chemoselective, versatile | May require oxidation step |

Research Findings and Notes

The cyclocondensation method remains the most straightforward and widely used for synthesizing methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate, with control over regioselectivity achieved by choice of hydrazine and reaction conditions.

The 1,3-dipolar cycloaddition approach offers a modern alternative with excellent yields and selectivity, suitable for complex pyrazole derivatives, and is amenable to scale-up.

Functionalization of preformed pyrazole rings via metalation and electrophilic substitution allows for late-stage diversification but requires strict control of reaction parameters to avoid side reactions.

Chemoselective Michael addition provides a versatile route for introducing the propanoate side chain but may necessitate subsequent oxidation to achieve the 3-oxo functionality.

The choice of preparation method depends on the availability of starting materials, desired purity, scale, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate serves as a crucial intermediate in the synthesis of various APIs. Its structure allows it to participate in reactions that lead to the formation of compounds targeting neurological disorders and other therapeutic areas. The compound's ability to form diverse derivatives enhances its utility in drug development.

Anticancer Activity

Recent studies have indicated that derivatives of methyl 3-oxo compounds exhibit significant anticancer properties. For instance, compounds synthesized from this intermediate have shown promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective inhibition of cell growth .

Agrochemical Development

Enhancement of Pesticides and Herbicides

In agrochemistry, methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations can improve the bioactivity and selectivity of these agrochemicals, leading to better crop yields and reduced environmental impact .

Material Science

Polymer Synthesis

The compound is also explored in the field of material science for its potential in synthesizing novel polymers. These polymers can be applied in various industries, including electronics and nanotechnology, where advanced materials are required for improved performance and functionality .

Biological Studies

Biochemical Research

Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate is employed in biological research to study enzyme interactions and metabolic pathways. This application is critical for understanding drug metabolism and developing more effective therapeutic agents .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for APIs targeting neurological disorders | Anticancer activity against HCT-116 and MCF-7 cell lines |

| Agrochemical Development | Enhances efficacy of pesticides and herbicides | Improves crop yields |

| Material Science | Used in synthesizing novel polymers | Potential applications in electronics and nanotechnology |

| Biological Studies | Investigates enzyme interactions and metabolic pathways | Insights into drug metabolism |

Mechanism of Action

The mechanism of action of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The pyrazole ring is known to interact with various biological targets, influencing pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazole Cores

Key Differences :

- The target compound lacks aromatic substituents (e.g., phenyl or fluorophenyl groups) seen in 11b and 13k, which are critical for π-π interactions in drug-receptor binding .

- Unlike 13k’s thioxothiazolidinone and carboxylic acid groups, the target’s β-ketoester may confer higher metabolic lability but lower acidity .

Esters with Heterocyclic Moieties

Key Differences :

- Simple esters like methyl tiglate lack nitrogenous heterocycles, limiting their utility in medicinal chemistry compared to the target compound .

- The benzimidazole-pyridine hybrid in demonstrates how fused heterocycles enhance anticoagulant activity, a property unexplored in the target compound .

Complex Pyrazole Derivatives

The compound methyl 3-[1-(1,1-dioxidotetrahydro-3-thiophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(3-hydroxy-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate () features a pyrazole linked to a sulfone, piperazine, and pyranone. Its molecular complexity (C₂₈H₃₄N₄O₈S) suggests applications in high-affinity enzyme inhibition, contrasting with the simpler β-ketoester in the target compound .

Biological Activity

Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate, identified by the CAS number 1541359-51-6, is a pyrazole derivative with the molecular formula . This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O3 |

| IUPAC Name | Methyl 3-oxo-3-(1,3,5-trimethylpyrazol-4-yl)propanoate |

| InChI Key | GAAGZENBCKNLSJ-UHFFFAOYSA-N |

The biological activity of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate is primarily attributed to its ability to interact with various molecular targets. The compound can act as an enzyme inhibitor , modulating pathways involved in metabolic processes and signal transduction. Its structural similarity to biologically active molecules allows it to bind effectively to specific receptors and enzymes.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of pyrazole can exhibit significant inhibitory effects on xanthine oxidase (XO), an enzyme crucial for uric acid production. The IC50 values for some pyrazole derivatives have been reported around 70 µM, suggesting moderate activity against this enzyme .

Case Studies and Research Findings

- Antifungal Activity : In vitro studies have demonstrated that related pyrazole compounds exhibit antifungal properties against various phytopathogenic fungi. For example, a series of pyrazole derivatives were tested, showing promising results in inhibiting mycelial growth .

- Cytotoxicity : Pyrazole derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. One study highlighted that certain substituted pyrazoles displayed enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), especially when combined with established chemotherapeutic agents like doxorubicin .

- Metabolic Syndrome : Another recent study indicated that compounds similar to methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate could potentially induce ATF3, a protein associated with lipid metabolism, leading to beneficial effects in models of metabolic syndrome .

Comparative Analysis with Similar Compounds

The unique trimethyl substitution on the pyrazole ring distinguishes methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate from other similar compounds. This modification may enhance its binding affinity and specificity towards biological targets compared to:

| Compound Name | Biological Activity |

|---|---|

| Methyl 3-oxo-3-(1H-pyrazol-4-yl)propanoate | Moderate enzyme inhibition |

| Ethyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate | Similar structural properties |

| Methyl 3-oxo-3-(trimethyl-1H-pyrazol-5-yl)propanoate | Potentially different biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole derivatives and β-keto esters. For example, diazomethane in dichloromethane with triethylamine at low temperatures (-20°C to -15°C) has been used for similar β-keto ester derivatives to minimize side reactions . Yield optimization requires precise stoichiometric control of the pyrazole precursor and methylating agent, as well as inert reaction conditions to prevent hydrolysis of the ester group.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic signals: the methyl ester group (δ ~3.6–3.8 ppm, singlet), pyrazole protons (δ ~6.5–8.5 ppm), and the trimethyl group (δ ~1.5–2.0 ppm, singlet). Coupling patterns in the pyrazole region help distinguish substituent positions .

- IR : A strong C=O stretch (~1700–1750 cm⁻¹) for both the ester and ketone groups, and C=N stretches (~1600 cm⁻¹) for the pyrazole ring .

Q. What purification strategies are effective for isolating methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate?

- Methodological Answer : Column chromatography using ethyl acetate/hexane (1:4) gradients effectively separates polar impurities . Recrystallization from 2-propanol or ethanol is recommended for high-purity crystals, as demonstrated for structurally related pyrazole esters .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylpyrazole substituent influence reactivity in downstream applications?

- Methodological Answer : The trimethyl group increases steric hindrance, reducing nucleophilic attack at the pyrazole ring. Electron-donating methyl groups stabilize the ring via hyperconjugation, altering regioselectivity in cross-coupling reactions. Computational modeling (e.g., DFT) can predict reactivity trends by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or polymorphism. For example, pyrazole rings may exhibit keto-enol tautomerism, leading to split signals. Variable-temperature NMR or X-ray crystallography (as in ) can confirm the dominant tautomer or crystal form .

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Methodological Answer : The β-keto ester moiety enables cyclocondensation with hydrazines or thioureas to form pyrazolones or thiazolidinones. For instance, coupling with 4-nitrophenylhydrazine under acidic conditions yields tricyclic derivatives with potential antimicrobial activity, as shown in analogous systems .

Q. What mechanistic insights explain side-product formation during its synthesis?

- Methodological Answer : Common side products include hydrolyzed carboxylic acids (due to moisture) or dimerized pyrazoles. Kinetic studies under varying pH and temperature can identify degradation pathways. LC-MS monitoring of reaction aliquots helps trace intermediate species .

Methodological Considerations

- Data Validation : Cross-reference melting points, spectral data, and elemental analysis with literature values (e.g., reports Mp 240–242°C for a related nitro-substituted pyrazole) to confirm purity .

- Scale-Up Challenges : Pilot-scale synthesis requires solvent recovery systems (e.g., reduced-pressure distillation for dichloromethane) and hazard mitigation for diazomethane use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.